(3-(Dimethylamino)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone
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Overview
Description
(3-(Dimethylamino)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone is an organic compound with a complex structure that includes a dimethylamino group, a methoxy-substituted piperidine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the purity and consistency of the final product. This often requires the use of advanced equipment and techniques to control reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(3-(Dimethylamino)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(3-(Dimethylamino)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-(Dimethylamino)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylpiperidines and azetidine derivatives, such as:
- (4-(3-Aminomethyl-phenyl)-piperidin-1-yl)-(5-phenethyl-pyridin-3-yl)methanone
- (3-(Dimethylamino)phenyl)-1-pyridin-2-yl-propenone .
Uniqueness
What sets (3-(Dimethylamino)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-19(2)15-6-4-5-14(11-15)18(22)21-12-16(13-21)20-9-7-17(23-3)8-10-20/h4-6,11,16-17H,7-10,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKVZFMQCUVCLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3CCC(CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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